molecular formula C17H29N3O5 B10829357 Corwin (hemifumarate)

Corwin (hemifumarate)

Cat. No.: B10829357
M. Wt: 355.4 g/mol
InChI Key: VMYDWSDPTYCIEN-UHFFFAOYSA-N
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Description

Corwin (hemifumarate), also known as Xamoterol hemifumarate or ICI 118587 hemifumarate, is a selective β1-adrenoceptor agonist. It is primarily used to investigate the relationship between β1-adrenergic stimulation and cardiac arrhythmias, particularly focusing on the IKr potassium channel . The compound has a molecular formula of C₃₆H₅₄N₆O₁₄ and a molecular weight of 794.37 g/mol. Its hemifumarate salt form enhances solubility and stability, making it suitable for pharmacological studies . Notably, discrepancies exist in its CAS registry number across sources: some cite 73210-73-8 , while others list 90730-93-1 , highlighting the need for verification in experimental protocols.

Properties

Molecular Formula

C17H29N3O5

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;methane

InChI

InChI=1S/C16H25N3O5.CH4/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;/h1-4,14,17,20-21H,5-12H2,(H,18,22);1H4

InChI Key

VMYDWSDPTYCIEN-UHFFFAOYSA-N

Canonical SMILES

C.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Corwin (hemifumarate) involves the reaction of Xamoterol with fumaric acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Corwin (hemifumarate) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Corwin (hemifumarate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Corwin (hemifumarate) has a wide range of scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactions of beta1-adrenergic receptor agonists.

    Biology: It is employed in research on beta1-adrenergic receptors and their role in biological processes.

    Medicine: It is investigated for its potential therapeutic effects on cardiac arrhythmias and other cardiovascular conditions.

    Industry: It is used in the development of new pharmaceuticals and chemical products

Mechanism of Action

Corwin (hemifumarate) exerts its effects by selectively binding to and activating beta1-adrenergic receptors. This activation leads to the stimulation of intracellular signaling pathways, including the production of cyclic AMP (cAMP). The increased cAMP levels result in various physiological effects, such as increased heart rate and contractility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DMT Hemifumarate (N,N-Dimethyltryptamine Hemifumarate)

  • Structural Similarities: Both Corwin and DMT hemifumarate incorporate a hemifumarate counterion, improving bioavailability. However, DMT’s indolealkylamine backbone differs from Corwin’s aryloxypropanolamine structure.
  • Pharmacological Targets : DMT acts on serotonin receptors (5-HT₂A/2C), inducing psychoactive effects, whereas Corwin selectively targets β1-adrenergic receptors .
  • Synthesis : DMT hemifumarate is synthesized via the Speeter and Anthony method, achieving >99.8% purity, comparable to Corwin’s optimized protocols .

5-MeO-DMT Succinate (5-Methoxy-N,N-Dimethyltryptamine Succinate)

  • Salt Form : Unlike Corwin’s hemifumarate, 5-MeO-DMT uses a succinate salt, which may alter solubility and metabolic stability.
  • Applications : 5-MeO-DMT is studied for psychedelic therapy, contrasting with Corwin’s cardiovascular research focus .
  • Purity : Both compounds achieve >99.8% purity, validated via ¹H NMR and thermal analysis .

N-Ethyltryptamine Hemifumarate

  • Structural Features : Shares the hemifumarate salt but lacks Corwin’s β1-adrenergic targeting moiety.
  • Safety Profile: Limited data on cardiovascular effects, whereas Corwin’s safety margins are well-documented in preclinical models .

Functional Comparison with β-Adrenergic Agents

Isoproterenol (Non-Selective β-Agonist)

  • Selectivity: Isoproterenol activates β1 and β2 receptors, causing broader effects (e.g., bronchodilation, tachycardia), while Corwin’s β1 specificity reduces off-target risks .
  • Clinical Use: Isoproterenol is used in acute bradycardia, whereas Corwin remains investigational for arrhythmia mechanisms .

Metoprolol (β1-Selective Antagonist)

  • Mechanistic Contrast : Metoprolol inhibits β1 receptors, whereas Corwin activates them. Both are tools for studying cardiac adrenergic signaling .

Research Implications and Limitations

  • Synthetic Challenges : Corwin’s synthesis lacks detailed public protocols, unlike DMT derivatives, which have optimized routes .
  • Purity Standards : High-purity salts (>99.8%) are critical for reproducibility in both cardiovascular and neuropharmacological studies .
  • Safety Data : Corwin’s hemodynamic effects require further clinical validation, whereas DMT derivatives have established psychoactive safety profiles .

Q & A

Q. How should negative results from Corwin (hemifumarate) studies be reported?

  • Methodological Answer : Publish in dedicated repositories (e.g., Zenodo) with full methodological transparency. Include power calculations, raw datasets, and instrument calibration logs. Use the STAR Methods framework for structured reporting .

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